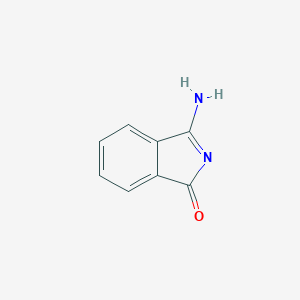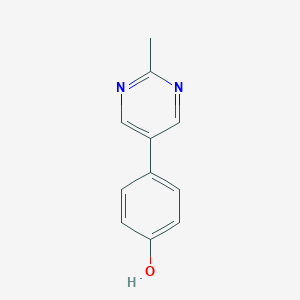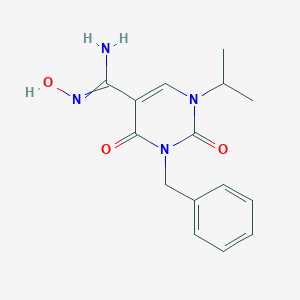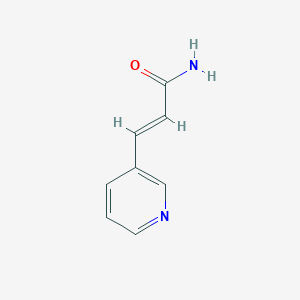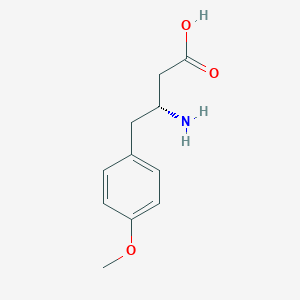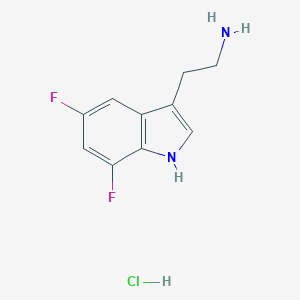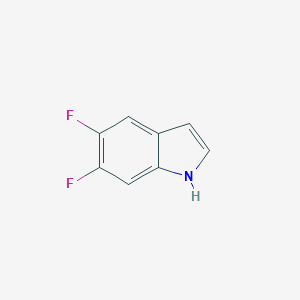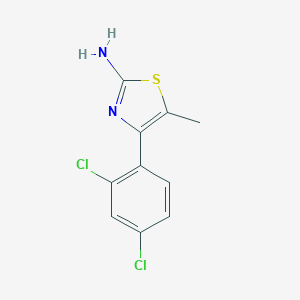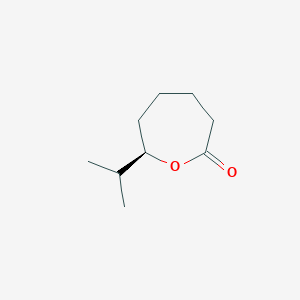
2,3-Dimethylphenylboronic acid
Overview
Description
2,3-Dimethylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Alkyl-Phenylboronic Acids : Alkyl-phenylboronic acids, including derivatives like 2,3-Dimethylphenylboronic acid, are utilized in the electronics, chemistry, medicine, and biology sectors. They play a significant role in glucose sensors and as intermediates in medicinal compounds. Improved synthesis processes, like the "one-pot" method, have been developed for efficient production (Deng et al., 2009).
Suzuki Cross-Coupling Reactions : These compounds are employed in Suzuki cross-coupling reactions. For instance, 3,5-Dimethylphenylboronic acid has been used in the Suzuki reaction for the preparation of bis(3,5-dimethylphenyl)borinic acid, highlighting its utility in organic synthesis (Winkle & Schaab, 2001).
Carboxylation Reactions : Arylboronic acids' esters, such as those derived from this compound, are catalyzed for carboxylation with CO2, providing a method for preparing functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Crystallization and Polymorph Control : They are used to study the additive crystallization approach for polymorph control in phenylboronic acids, contributing significantly to the understanding of crystallization processes in pharmaceuticals (Semjonova & Be̅rziņš, 2022).
Mass Spectrometry of Saccharides : Areneboronic acids, including this compound, react with saccharides to form characteristic ions, useful for identifying sugars (Yang & Chen, 1993).
Extraction and Purification of Sugars : They are used in extracting sugars from hemicellulose hydrolysates, showing potential in the purification and concentration of sugars for fermentation processes (Griffin & Shu, 2004).
Palladium-Catalyzed Reactions : In the field of catalysis, they are integral in palladium-catalyzed coupling reactions, aiding in the development of efficient synthesis methods for organic compounds (Smith et al., 2004).
Fluorescent Probes : These compounds are used in developing near-infrared fluorescent probes for various applications like detecting benzoyl peroxide in samples and imaging in biosystems (Tian et al., 2017).
Vibrational Spectroscopy Studies : They are subjects of experimental vibrational spectroscopy, helping to understand the molecular structure and dynamics of these compounds (Parlak et al., 2015).
Experimental Oncology : Phenylboronic acid derivatives, including this compound, have been investigated for their antiproliferative potential in cancer cell lines, showing promise as anticancer agents (Psurski et al., 2018).
Kinetics and Synthesis Studies : These compounds are also important in understanding the kinetics and synthesis of chromene derivatives, which are significant in drug development (Asheri et al., 2016).
Enantioselective Fluorosensing : They are used in synthesizing atropisomeric compounds for enantioselective fluorosensing, demonstrating their utility in chemical sensing technologies (Mei et al., 2006).
Carbohydrate Fluorescent Sensor Development : The synthesis of ethynylarylboronates, including derivatives of this compound, facilitates the development of carbohydrate fluorescent sensors (Zheng et al., 2006).
Sugar Concentration in Fermentation : They assist in the concentration of sugars like xylose and glucose from hydrolysates, offering potential benefits in fermentation industries (Griffin, 2005).
Synthesis of Aryltellurium Compounds : These acids are also used in generating aryltellurium compounds, which have various applications in organic synthesis (Clark et al., 2002).
Safety and Hazards
2,3-Dimethylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
2,3-Dimethylphenylboronic acid is primarily used as a reactant in Suzuki coupling reactions . The primary target of this compound is the palladium catalyst used in these reactions .
Mode of Action
In Suzuki coupling reactions, this compound interacts with the palladium catalyst. The boronic acid group in the compound forms a complex with the palladium catalyst, facilitating the transmetalation process . This is a key step in the Suzuki coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound’s role in this pathway is to provide a stable, readily prepared, and environmentally benign organoboron reagent for the reaction .
Result of Action
The result of this compound’s action in Suzuki coupling reactions is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound’s reactivity in Suzuki coupling reactions can be affected by the presence of a base and the type of solvent used . Additionally, the compound should be stored in a non-combustible environment, as indicated by its safety information .
Properties
IUPAC Name |
(2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYANAWVBDFAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378432 | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-34-1 | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183158-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
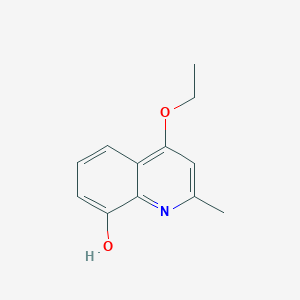
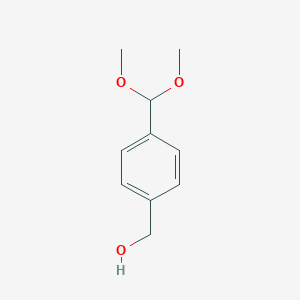
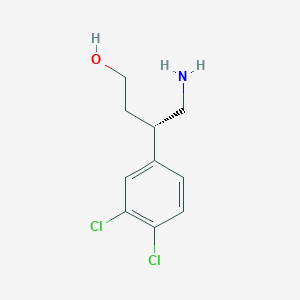
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
